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molecular formula C11H21ClO3 B8378011 Octyl 1-chloroethyl carbonate

Octyl 1-chloroethyl carbonate

Cat. No. B8378011
M. Wt: 236.73 g/mol
InChI Key: UWPISDYPHIOHLE-UHFFFAOYSA-N
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Patent
US04612143

Procedure details

A mixture of 10.6 g (0.045 mole) of previously distilled octyl 1-chloroethyl carbonate, 4.5 g (0.08 mole) of dry KF and 0.6 g (0.002 mole) of 18-crown-6 ether is stirred and warmed at about 85° C. (oil bath ) under a pressure of about 1.87 kPa. After 12 hrs., all the volatile acetaldehyde has evaporated. The mixture is cooled and distilled under reduced pressure. There is obtained 6.87 g of pure n-octyl fluoroformate (86%). b.p.: 74°-77° C. at 533 Pa (4 mmHg).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](=[O:15])(OC(Cl)C)[O:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10].[F-:16].[K+].C1OCCOCCOCCOCCOCCOC1>>[F:16][C:1]([O:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10])=[O:15] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(OCCCCCCCC)(OC(C)Cl)=O
Name
Quantity
4.5 g
Type
reactant
Smiles
[F-].[K+]
Name
Quantity
0.6 g
Type
reactant
Smiles
C1COCCOCCOCCOCCOCCO1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
, all the volatile acetaldehyde has evaporated
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled
DISTILLATION
Type
DISTILLATION
Details
distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
FC(=O)OCCCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 6.87 g
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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